molecular formula C22H24N2O8 B2895477 Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate CAS No. 866008-05-1

Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate

Cat. No. B2895477
CAS RN: 866008-05-1
M. Wt: 444.44
InChI Key: DECKQWFJQBRMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate is a complex organic compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Reactivity and Heterocycle Synthesis

Research has explored the reactivity of related compounds for synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. For instance, the study by Braibante et al. (2002) investigated the reactivity of chloroacetylated β-enamino compounds in forming polyfunctionalized heterocycles, demonstrating the potential of these compounds in synthesizing complex heterocyclic structures (Braibante, Braibante, Costa, & Martins, 2002).

Antitumor Activity

Liu et al. (2018) synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound with a structure bearing resemblance to the query compound, and assessed its antitumor activity. The crystal structure was determined, and the compound exhibited inhibition of cancer cell proliferation, highlighting the therapeutic potential of such molecules (Liu, Shi, Hao, Liu, Ding, Wang, & Chen, 2018).

Chemoselective Synthesis

Pretto et al. (2019) focused on the chemoselective synthesis of highly substituted tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, showcasing the synthetic versatility of ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate. This work highlights the importance of precise synthetic strategies in creating complex molecules for potential applications in medicinal chemistry and materials science (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).

Synthesis of Fused Derivatives with Antimicrobial Activities

The creation of thiazoles and their fused derivatives with antimicrobial activities from 2-ethoxy carbonyl methylene thiazol-4-one illustrates the compound's role in generating biologically active molecules. The study by Wardkhan et al. (2008) explored the reactivity of such compounds toward various reagents, resulting in products with in vitro antimicrobial efficacy against bacterial and fungal isolates, underscoring the relevance of these compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

properties

IUPAC Name

ethyl 2-[2-[2-[2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy]ethoxy]anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-3-29-21(27)19(25)23-15-9-5-7-11-17(15)31-13-14-32-18-12-8-6-10-16(18)24-20(26)22(28)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECKQWFJQBRMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate

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